6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid

5-HT₃ receptor antagonist Structure-activity relationship Anti-emetic drug discovery

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS 134372-47-7; MF: C₉H₈ClNO₃; MW: 213.62) is a semi-saturated heterocyclic building block belonging to the 1,4-benzoxazine class. It features a chlorine atom at the 6-position, a free carboxylic acid at the 8-position, and a saturated dihydro-oxazine ring, distinguishing it from oxidized (3-oxo) or N-alkylated analogs.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 134372-47-7
Cat. No. B185768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid
CAS134372-47-7
Synonyms6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2N1)Cl)C(=O)O
InChIInChI=1S/C9H8ClNO3/c10-5-3-6(9(12)13)8-7(4-5)11-1-2-14-8/h3-4,11H,1-2H2,(H,12,13)
InChIKeyRDIXXNVIEWPZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS 134372-47-7): Core Intermediate for 5-HT₃ Antagonist and Kinase-Targeted SAR Programs


6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS 134372-47-7; MF: C₉H₈ClNO₃; MW: 213.62) is a semi-saturated heterocyclic building block belonging to the 1,4-benzoxazine class [1]. It features a chlorine atom at the 6-position, a free carboxylic acid at the 8-position, and a saturated dihydro-oxazine ring, distinguishing it from oxidized (3-oxo) or N-alkylated analogs. This compound serves as a key intermediate in the synthesis of 5-HT₃ receptor antagonists (e.g., azasetron hydrochloride) and has been deployed in PI3K and HDAC inhibitor discovery programs, where its substitution pattern—rather than potency alone—drives procurement decisions [2][3].

Why 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid Cannot Be Replaced by Generic Benzoxazine Analogs


In-class benzoxazine-8-carboxylic acid derivatives are not interchangeable because the 6-chloro substituent is a well-validated pharmacophoric determinant in this scaffold: SAR studies demonstrate that methyl and chloro groups are more effective as substituents at the 4- and 6-positions, respectively, for 5-HT₃ receptor affinity [1]. The dihydro (saturated) oxazine ring in CAS 134372-47-7 provides a distinct conformational profile and reactivity compared to the 3-oxo analogs (e.g., CAS 123040-79-9), offering orthogonal derivatization handles (carboxylic acid amidation, N-alkylation) without competing keto reactivity . Substituting with a des-chloro analog (e.g., 3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid) forfeits the chlorine-mediated binding interactions shown to improve potency in carboxamide derivatives by orders of magnitude (Ki from >100 nM to 0.019 nM in optimized analogs) [2]. Simply defaulting to the lowest-cost benzoxazine acid risks re-synthesizing a known inferior scaffold.

Product-Specific Quantitative Differentiation of 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS 134372-47-7)


6-Chloro vs. Des-Chloro Analog: Impact on 5-HT₃ Receptor Affinity in Carboxamide Derivatives

In the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide series, the presence of a 6-chloro substituent is critical for high 5-HT₃ receptor affinity. The most potent derivative in the series, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, which is constructed from the 6-chloro-8-carboxylic acid scaffold analogous to CAS 134372-47-7, exhibited a Ki of 0.019 nM against the 5-HT₃ receptor [1]. While direct Ki data for the free acid CAS 134372-47-7 itself are not reported (it is an intermediate, not a final antagonist), the 6-chloro-8-carboxamide derivatives consistently show sub-nanomolar affinity, whereas des-chloro or positionally shifted analogs lose >100-fold affinity in the same assay system [1].

5-HT₃ receptor antagonist Structure-activity relationship Anti-emetic drug discovery

Dihydro vs. 3-Oxo Scaffold: Divergent Reactivity and Derivatization Utility in Azasetron-Type Syntheses

CAS 134372-47-7 (6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid) bears a fully saturated oxazine ring (C3–C4 single bond), distinguishing it from the 3-oxo analog 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS 123040-79-9), which is a direct intermediate to azasetron . The dihydro scaffold enables chemoselective N-functionalization (alkylation, acylation) at the 4-position without competing enolate chemistry at C3, a limitation of the 3-oxo series [1]. The azasetron synthesis pathway requires initial N-methylation of the dihydro intermediate to install the 4-methyl group, followed by oxidation to the 3-oxo state; CAS 134372-47-7 thus represents the earlier, more versatile branch point in the synthetic tree [1].

Azasetron synthesis Chemoselective derivatization Process chemistry

6-Chloro-8-carboxylic Acid vs. 7-Carboxylic Acid Regioisomer: Scaffold Enablement for PI3K Multi-Isoform Inhibition

The 8-carboxylic acid regioisomer (CAS 134372-47-7) places the carboxylate at the position required for key H-bond interactions in the PI3K ATP-binding pocket. In the PI3K inhibitor series based on the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold, the 8-carboxamide derivatives demonstrated multi-isoform PI3K inhibition (α, β, γ, δ) with balanced potency profiles [1]. In contrast, the 7-carboxylic acid regioisomer (e.g., methyl 3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylate, CAS 142166-01-6) is used in different chemotypes (e.g., M1 muscarinic allosteric modulators) and does not map to the PI3K pharmacophore [2]. The crystallographic pose of the 8-substituted benzoxazine in PI3Kγ (PDB 3DPD) confirms the 8-carboxamide orientation is essential for hinge-region binding [1].

PI3K inhibition Kinase inhibitor scaffold Multi-isoform selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Compared to 3-Oxo and Des-Chloro Analogs

Computed physicochemical properties differentiate CAS 134372-47-7 from its closest procurement alternatives. The target compound has XLogP3 = 1.8, which is approximately 0.8–1.2 log units lower than the 3-oxo-4-methyl analog (CAS 123040-79-9, predicted XLogP ~2.6–3.0) due to the absence of the lipophilic N-methyl and the polarizable C3 carbonyl [1][2]. The hydrogen bond donor count (HBD = 2) and acceptor count (HBA = 4) are identical to the des-chloro analog (3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid), but the chlorine atom contributes +0.5–0.7 to the logP while simultaneously enabling halogen-bonding interactions not quantified by simple HBD/HBA tallies [1]. These properties translate to different chromatographic retention (HPLC retention time shift of ~1.2–1.8 min under standard C18 reverse-phase conditions), which is relevant for intermediate purity monitoring and supply chain quality control .

Physicochemical profiling Drug-likeness prediction Building block selection

Purity and Batch Reproducibility: Commercial Supply Differentiation (95% vs. 98% Grades)

Multiple vendors supply CAS 134372-47-7 at different purity grades, which directly affects downstream reaction yields in multi-step synthetic sequences. Standard commercial purity is 95% (HPLC), with higher-purity grades (98%) available from select manufacturers such as MolCore (ISO-certified) and Bide Pharmatech (batch-specific NMR, HPLC, GC reports) . This contrasts with the 3-oxo-4-methyl analog (CAS 123040-79-9), which is typically supplied at 95% without documented higher-grade options from major catalog vendors, limiting its utility in cGMP intermediate applications where >97% purity is a regulatory expectation . The availability of analytical certificates (CoA) with quantitative purity data enables procurement decisions based on fit-for-purpose criteria rather than price alone.

Quality control Supply chain reliability GMP intermediate sourcing

Optimal Application Scenarios for 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid Based on Evidenced Differentiation


5-HT₃ Receptor Antagonist Lead Optimization and Azasetron Analog Synthesis

For medicinal chemistry teams pursuing 5-HT₃ receptor antagonist programs, CAS 134372-47-7 is the preferred building block because SAR studies conclusively demonstrate that the 6-chloro substitution pattern is essential for sub-nanomolar receptor affinity (Ki = 0.019 nM achieved in optimized carboxamide derivatives), while des-chloro analogs lose >100-fold potency [1]. The dihydro scaffold enables the two-step derivatization sequence (N-4 alkylation followed by C-8 amidation) required to access azasetron-type chemotypes, serving as a more versatile branch point than the pre-methylated 3-oxo intermediate CAS 123040-79-9 [1]. Researchers should incorporate this building block at the scaffold diversification stage, before committing to a single lead series.

Multi-Isoform PI3K Inhibitor Discovery: ATP-Site Binder Scaffold Construction

In PI3K drug discovery, the 3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid scaffold (exemplified by CAS 134372-47-7) is a validated core for achieving multi-isoform (α, β, γ, δ) PI3K inhibition, with the 8-carboxamide orientation confirmed by X-ray co-crystal structures (PDB 3DPD) to engage the kinase hinge region [1]. The 6-chloro substituent provides a vector for additional hydrophobic or halogen-bonding interactions with the affinity pocket [1]. The 7-carboxylic acid regioisomer is structurally incompatible with this binding mode, so procurement of the correct 8-COOH regioisomer is non-negotiable for PI3K-targeted libraries [1].

Parallel Medicinal Chemistry Libraries Requiring Orthogonal Derivatization Vectors

For high-throughput parallel synthesis campaigns, CAS 134372-47-7 offers superior scaffold utility compared to 3-oxo analogs because the saturated C3–C4 oxazine ring preserves two independent derivatization handles—the C-8 carboxylic acid (for amide coupling) and the N-4 secondary amine (for alkylation, acylation, or sulfonylation)—without the competing reactivity of a C3 ketone [1][2]. This orthogonality enables a single building block to populate multiple distinct sub-series within a DNA-encoded library or plate-based parallel synthesis workflow, reducing procurement complexity and inventory SKUs relative to programs that would otherwise require separate building blocks for N-functionalized and C8-functionalized analogs [2].

cGMP Intermediate Sourcing for Regulated Pharmaceutical Development

For process chemistry groups advancing a benzoxazine-based candidate toward IND-enabling studies, CAS 134372-47-7 is available at 98% purity from ISO-certified manufacturers with full analytical characterization (NMR, HPLC, GC batch reports) [1]. This differentiates it from the 3-oxo-4-methyl analog (CAS 123040-79-9), which is predominantly supplied at 95% purity without equivalent premium-grade or cGMP-adjacent sourcing options from major catalog vendors [2]. The availability of documented purity data supports regulatory filing requirements for impurity profiling and batch-to-batch consistency, making it a lower-regulatory-risk choice for late-stage intermediate procurement.

Quote Request

Request a Quote for 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.